![molecular formula C19H24N2O2 B1389910 N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020722-98-8](/img/structure/B1389910.png)
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is a small molecule that is used primarily for research purposes. It is a synthetic compound that has been used for a variety of experiments in various fields, such as biochemistry, physiology, and pharmacology. This molecule is of particular interest due to its ability to interact with a variety of biological targets, as well as its potential applications in drug discovery.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has been used in a variety of scientific research applications. For example, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. Additionally, it has been used to study the structure-activity relationships of various compounds and to investigate the structure-function relationships of proteins.
Mechanism of Action
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is believed to act as an antagonist at muscarinic receptors. Specifically, it binds to the muscarinic M3 receptor and inhibits its activity. This inhibition of activity leads to a decrease in the signal transduction of the receptor and a decrease in the downstream physiological effects.
Biochemical and Physiological Effects
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the release of acetylcholine from neurons, resulting in a decrease in the activity of the muscarinic M3 receptor. Additionally, it has been shown to decrease the activity of adenylyl cyclase, resulting in a decrease in the production of cyclic AMP. Finally, it has been shown to inhibit the activity of phospholipase C, resulting in a decrease in the production of inositol triphosphate.
Advantages and Limitations for Lab Experiments
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has several advantages when used in laboratory experiments. First, it is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, it is relatively non-toxic, making it safe to use in experiments. Finally, it has a high affinity for muscarinic M3 receptors, making it an ideal tool for studying the mechanism of action of drugs and other compounds.
However, there are some limitations to using this compound in laboratory experiments. First, it is a synthetic compound, so it is not available in natural sources. Additionally, it is relatively expensive to synthesize, making it difficult to use in large-scale experiments. Finally, it has a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has a variety of potential future applications. For example, it could be used in drug discovery to design and develop new drugs that target muscarinic receptors. Additionally, it could be used to study the structure-function relationships of proteins and to investigate the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanism of action of various drugs and to develop new drugs that target specific biological pathways.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)16-7-5-6-8-18(16)23-12-19(22)21-17-11-15(20)10-9-14(17)3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZTEHEGAIGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.